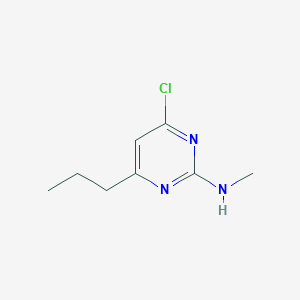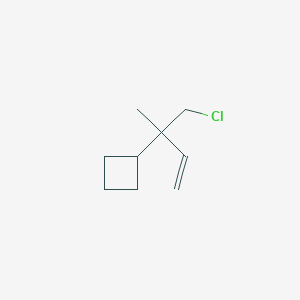
(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring attached to a 1-chloro-2-methylbut-3-en-2-yl group
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: One common method to synthesize this compound involves the alkylation of cyclobutane with 1-chloro-2-methylbut-3-en-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as 1-chloro-2-methylbut-3-en-2-yl alcohol, using a cyclizing agent like phosphorus oxychloride. This reaction is performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, resulting in the replacement of the chlorine atom with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Methoxy-substituted derivatives.
Applications De Recherche Scientifique
(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with cellular targets, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane: Similar structure but with a bromine atom instead of chlorine.
(1-Chloro-2-methylbut-3-en-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
(1-Chloro-2-methylbut-3-en-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of cyclobutane.
Uniqueness: (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane is unique due to its specific ring size and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The cyclobutane ring introduces strain, making it more reactive in certain chemical transformations.
Propriétés
Formule moléculaire |
C9H15Cl |
|---|---|
Poids moléculaire |
158.67 g/mol |
Nom IUPAC |
(1-chloro-2-methylbut-3-en-2-yl)cyclobutane |
InChI |
InChI=1S/C9H15Cl/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3 |
Clé InChI |
XLLIXTXXSKEDSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(C=C)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


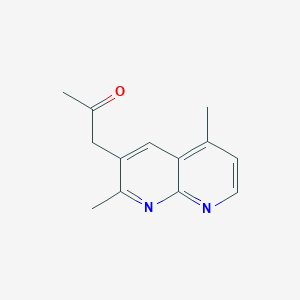
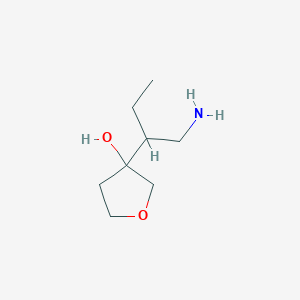
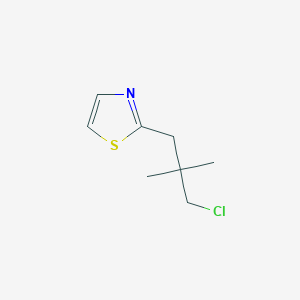
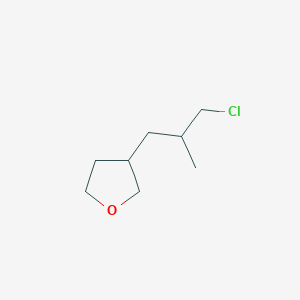
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)

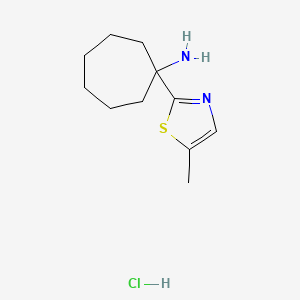

![4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13197149.png)
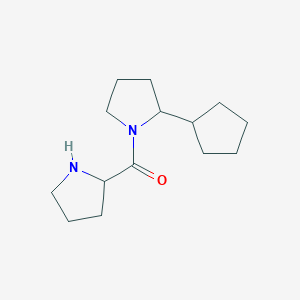
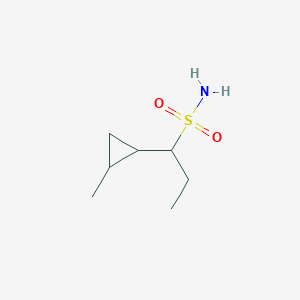
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
